molecular formula C17H20ClN3O B6458586 5-chloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole CAS No. 2548987-40-0

5-chloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole

Cat. No. B6458586
CAS RN: 2548987-40-0
M. Wt: 317.8 g/mol
InChI Key: JKRJSDUWPVWXQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-chloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole” is a complex organic molecule. It contains several functional groups and rings, including a benzoxazole ring, an azetidine ring, and a cyclopenta[c]pyrrole ring .


Molecular Structure Analysis

The compound contains a total of 35 bonds, including 18 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, and 1 eight-membered ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures have been studied. For example, octahydrocyclopenta[c]pyrrole has been used in the synthesis of antagonists of retinol-binding protein 4 .

Scientific Research Applications

5-chloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole has been used in many scientific research applications, including those related to drug synthesis, biochemical and physiological effects, and lab experiments. In terms of drug synthesis, this compound has been used as a starting material for the synthesis of various drugs, including those used to treat neurological disorders and cancer. In terms of biochemical and physiological effects, this compound has been used to study the effects of various compounds on cell signaling pathways. Additionally, this compound has been used in lab experiments to study the effects of various compounds on cell growth, cell differentiation, and gene expression.

Mechanism of Action

The exact mechanism of action of 5-chloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole is not yet known. However, it is thought to interact with various proteins, enzymes, and cell signaling pathways in order to produce its effects. Specifically, this compound may interact with proteins and enzymes involved in the regulation of cell proliferation, cell differentiation, and gene expression. Additionally, this compound may interact with cell signaling pathways involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have some effects on cell proliferation, cell differentiation, and gene expression. Specifically, this compound has been shown to inhibit cell proliferation and induce cell differentiation in certain cell lines. Additionally, this compound has been shown to modulate gene expression in certain cell lines.

Advantages and Limitations for Lab Experiments

5-chloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole has several advantages and limitations for use in lab experiments. One of the main advantages of using this compound in lab experiments is that it is a relatively inexpensive compound that is easy to obtain. Additionally, this compound is a versatile compound that can be used in a variety of experiments. However, one of the main limitations of using this compound in lab experiments is that its exact mechanism of action is not yet known. Additionally, this compound has been shown to have some effects on cell proliferation, cell differentiation, and gene expression, but the exact effects are not yet fully understood.

Future Directions

There are several potential future directions for the use of 5-chloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole in scientific research. One potential future direction is to further study its mechanism of action in order to better understand how it interacts with various proteins, enzymes, and cell signaling pathways. Additionally, further research could be conducted to better understand the biochemical and physiological effects of this compound, as well as its potential therapeutic applications. Finally, further research could be conducted to investigate the potential advantages and limitations of using this compound in lab experiments.

Synthesis Methods

5-chloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole is synthesized through a multi-step process that involves the reaction of various organic compounds. The first step involves the reaction of 4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine and 1,1-diethoxy-2-methylpropane. This reaction yields a compound known as 4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-yl ethyl ketone. The second step involves the reaction of 4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-yl ethyl ketone and 1-chloro-2-methyl-1-phenyl-1H-pyrazol-3-amine. This reaction yields a compound known as 4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-yl ethyl azetidin-3-yl ketone. The final step involves the reaction of 4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-yl ethyl azetidin-3-yl ketone and 1,3-benzoxazole. This reaction yields the desired compound, this compound.

Safety and Hazards

The safety and hazards associated with this compound are not known. It’s important to handle all chemicals with appropriate safety measures .

properties

IUPAC Name

2-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-5-chloro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O/c18-13-4-5-16-15(6-13)19-17(22-16)21-9-14(10-21)20-7-11-2-1-3-12(11)8-20/h4-6,11-12,14H,1-3,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRJSDUWPVWXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)C4=NC5=C(O4)C=CC(=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.